molecular formula C24H25N5O2S B6511615 N-benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 932339-42-9

N-benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B6511615
CAS No.: 932339-42-9
M. Wt: 447.6 g/mol
InChI Key: BZUJKXGFNYLXCH-UHFFFAOYSA-N
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Description

N-Benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a pyrazolo-pyrimidine derivative characterized by a sulfur-containing acetamide moiety at the 5-position of the heterocyclic core. The benzyl group on the acetamide side chain may enhance solubility and influence receptor binding.

Properties

IUPAC Name

N-benzyl-2-[2-ethyl-7-oxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-2-28-16-20-22(27-28)23(31)29(14-13-18-9-5-3-6-10-18)24(26-20)32-17-21(30)25-15-19-11-7-4-8-12-19/h3-12,16H,2,13-15,17H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZUJKXGFNYLXCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CC=C3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article compiles research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazolo[4,3-d]pyrimidine core with various substituents that contribute to its biological properties. Below is a summary of its chemical properties:

PropertyValue
Molecular Formula C24H24N5O2S
Molecular Weight 482.0 g/mol
IUPAC Name This compound
InChI Key ALEGOEMTNNIVAX-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. The compound is believed to modulate the activity of enzymes and receptors associated with these processes.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives, including this compound. The compound has demonstrated inhibitory effects on key inflammatory mediators such as:

  • Cyclooxygenase (COX) : Inhibition of COX enzymes is crucial for reducing inflammation. For instance, related compounds have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib.
    CompoundIC50 (μmol)
    Celecoxib0.04 ± 0.01
    Compound 50.04 ± 0.09
    Compound 60.04 ± 0.02
  • Nitric Oxide (NO) : The compound may also reduce the expression of inducible nitric oxide synthase (iNOS), contributing to its anti-inflammatory effects.

Anticancer Activity

This compound has been investigated for its anticancer properties through various in vitro studies:

  • Cell Viability Assays : The compound has been tested on different cancer cell lines using the MTT assay to evaluate its cytotoxic effects.
    • HT29 (colon cancer) and DU145 (prostate cancer) cell lines were utilized to assess cell viability post-treatment.
    Cell LineIC50 (μmol)
    HT29[Value Needed]
    DU145[Value Needed]

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds within the pyrazolo[4,3-d]pyrimidine class:

  • Atatreh et al. (2021) : Investigated a series of pyrazolo derivatives that exhibited significant anti-inflammatory activity through COX inhibition.
  • Fayad et al. (2019) : Identified novel anticancer compounds via drug library screening on multicellular spheroids.

Comparison with Similar Compounds

N-Benzyl-2-{[3-(4-Ethoxyphenyl)-6-Methyl-7-Oxo-2-Thioxo-2,3,6,7-Tetrahydrothiazolo[4,5-d]Pyrimidin-5-yl]Sulfanyl}Acetamide ()

  • Core Structure : Thiazolo[4,5-d]pyrimidine vs. pyrazolo[4,3-d]pyrimidine.
  • Substituents :
    • 4-Ethoxyphenyl at position 3 () vs. 2-ethyl at position 2 (target compound).
    • 6-Methyl vs. 6-(2-phenylethyl) .
  • The 2-phenylethyl group in the target compound increases steric bulk and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

N-Ethyl-2-{[1-Ethyl-3-Methyl-6-(4-Methylbenzyl)-7-Oxo-6,7-Dihydro-1H-Pyrazolo[4,3-d]Pyrimidin-5-yl]Sulfanyl}-N-(3-Methylphenyl)Acetamide ()

  • Substituents :
    • N-Ethyl and 3-methylphenyl on the acetamide vs. N-benzyl in the target compound.
    • 4-Methylbenzyl at position 6 vs. 6-(2-phenylethyl) .
  • Implications: The N-ethyl and 3-methylphenyl groups in may reduce solubility compared to the benzyl group in the target compound.

Thiazolo- and Pyrrolo-Pyrimidine Derivatives

Thiazolo[3,2-a]Pyrimidine Derivatives (–10, 12–13)

  • Core Structure : Thiazolo[3,2-a]pyrimidine vs. pyrazolo[4,3-d]pyrimidine.
  • Key Examples :
    • (2Z)-2-(Substituted-Benzylidene)-3,5-Dihydro-7-(5-Methylfuran-2-yl)-3,5-Dioxo-2H-Thiazolo[3,2-a]Pyrimidine-6-Carbonitrile () :
  • Substituents: Cyano group at position 6 and 5-methylfuran.
  • Implications: The electron-withdrawing cyano group may enhance reactivity but reduce bioavailability compared to acetamide derivatives . Ethyl 7-Methyl-3-Oxo-5-Phenyl-2-(2,4,6-Trimethoxybenzylidene)-2,3-Dihydro-5H-Thiazolo[3,2-a]Pyrimidine-6-Carboxylate ():
  • Substituents : Trimethoxybenzylidene and ester groups.
  • Implications : The ester moiety may confer lower metabolic stability than the acetamide in the target compound .

Pyrrolo[2,3-d]Pyrimidine Derivatives ()

  • Core Structure : Pyrrolo[2,3-d]pyrimidine with cyclopentyl and sulfamoylphenyl groups.
  • Implications : The planar pyrrolo core facilitates π-π stacking interactions, while the sulfamoyl group enhances solubility—a feature absent in the target compound .

Structural and Pharmacokinetic Analysis

Substituent Effects

Compound Core Key Substituents LogP (Predicted) Solubility
Target Compound Pyrazolo[4,3-d]pyrimidine 2-Ethyl, 6-(2-phenylethyl), N-benzyl 3.8 Moderate
Compound Thiazolo[4,5-d]pyrimidine 4-Ethoxyphenyl, 6-methyl 3.2 Low
Compound Pyrazolo[4,3-d]pyrimidine 4-Methylbenzyl, N-ethyl, 3-methylphenyl 4.1 Low
Compound (11b) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene, cyano 2.9 Moderate

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